(2-(Benzyloxy)-3,4-difluorophenyl)methanol
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Overview
Description
(2-(Benzyloxy)-3,4-difluorophenyl)methanol is an organic compound with the molecular formula C14H12F2O2 It is characterized by the presence of a benzyloxy group attached to a difluorophenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-3,4-difluorophenyl)methanol typically involves the reaction of 2-(benzyloxy)-3,4-difluorobenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is a potential method. This approach allows for the selective reduction of the aldehyde group to the alcohol while maintaining the integrity of the benzyloxy and difluorophenyl groups.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-3,4-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(Benzyloxy)-3,4-difluorobenzaldehyde or 2-(Benzyloxy)-3,4-difluorobenzoic acid.
Reduction: 2-(Benzyloxy)-3,4-difluorophenylmethane.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(Benzyloxy)-3,4-difluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of benzyloxy and difluorophenyl groups with biological macromolecules. It may also serve as a starting material for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-3,4-difluorophenyl)methanol depends on its interactions with molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the difluorophenyl group can form hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzyloxy)-3-methoxyphenyl)methanol: Similar structure with a methoxy group instead of difluoro groups.
(2-(Benzyloxy)-4-fluorophenyl)methanol: Contains a single fluorine atom instead of two.
(2-(Benzyloxy)-3,4-dimethylphenyl)methanol: Contains methyl groups instead of fluorine atoms.
Uniqueness
(2-(Benzyloxy)-3,4-difluorophenyl)methanol is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its non-fluorinated analogs.
Properties
IUPAC Name |
(3,4-difluoro-2-phenylmethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c15-12-7-6-11(8-17)14(13(12)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFGIAAYZFQRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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